

# J-104129: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | J-104129  |           |  |
| Cat. No.:            | B10787851 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of **J-104129**, a potent and selective muscarinic M3 receptor antagonist. The information presented is based on publicly available scientific literature.

### Introduction

**J-104129** is a novel compound identified as a highly selective antagonist for the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] Developed by researchers at Banyu Tsukuba Research Institute in collaboration with Merck Research Laboratories, its discovery was part of a program aimed at identifying effective bronchodilators for the treatment of obstructive airway diseases.[1][2] The rationale behind its development was to achieve targeted M3 receptor blockade in the airways to induce smooth muscle relaxation and bronchodilation, while minimizing the potential for cardiac side effects associated with M2 receptor antagonism.

## **Discovery and Synthesis**

The discovery of **J-104129** stemmed from the synthesis and screening of a new class of 4-acetamidopiperidine derivatives.[1] The lead compound was systematically modified to optimize its affinity and selectivity for the M3 receptor. A key step in the synthesis of **J-104129** was a diastereoselective Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[2] This was followed by hydrogenolysis of the resulting enol triflate and



subsequent hydrolysis to yield the carboxylic acid with high enantiomeric excess.[2] The final compound, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified as **J-104129**.[1]

## **Pharmacological Profile**

**J-104129** exhibits a highly selective pharmacological profile, acting as a potent antagonist at the human muscarinic M3 receptor. Its selectivity for M3 over M2 receptors is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects.

**Data Presentation** 

| Parameter                              | Value                 | Species/System             | Reference |
|----------------------------------------|-----------------------|----------------------------|-----------|
| Ki (M3 Receptor)                       | 4.2 nM                | Human (recombinant)        | [1][3]    |
| Ki (M2 Receptor)                       | 490 nM                | Human (recombinant)        | [1][3]    |
| Ki (M1 Receptor)                       | Not explicitly stated | Human (recombinant)        |           |
| Selectivity (M3 vs M2)                 | ~120-fold             | Human (recombinant)        | [1]       |
| KB (ACh-induced responses)             | 3.3 nM                | Isolated Rat Trachea       | [1]       |
| ED50 (ACh-induced bronchoconstriction) | 0.58 mg/kg            | Rat (in vivo, oral admin.) | [1]       |

### **Mechanism of Action**

**J-104129** functions as a competitive antagonist at the muscarinic M3 receptor. In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction. By blocking this interaction, **J-104129** prevents the downstream signaling events and promotes bronchodilation.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: M3 Receptor Signaling Pathway and the antagonistic action of J-104129.

## **Experimental Protocols**

Detailed experimental protocols from the primary publication by Mitsuya et al. (1999) are not publicly available. The following are generalized protocols for the key experiments conducted, based on standard laboratory practices.

### **Radioligand Binding Assay (Generalized)**

- Objective: To determine the binding affinity (Ki) of J-104129 for muscarinic receptor subtypes.
- Materials:
  - Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptors.
  - Radioligand (e.g., [3H]-N-methylscopolamine).
  - J-104129 at various concentrations.
  - Assay buffer (e.g., phosphate-buffered saline).
  - Glass fiber filters.



- Scintillation counter.
- Method:
  - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of J-104129 in the assay buffer.
  - Allow the binding to reach equilibrium.
  - Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
  - Calculate the Ki value from the IC50 value (the concentration of **J-104129** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## In Vivo Acetylcholine-Induced Bronchoconstriction in Rats (Generalized)

- Objective: To evaluate the in vivo efficacy of J-104129 in antagonizing acetylcholine-induced bronchoconstriction.
- Materials:
  - Male Sprague-Dawley rats.
  - o J-104129 for oral administration.
  - Acetylcholine (ACh) for intravenous challenge.
  - Anesthetic agent.
  - System for measuring respiratory mechanics (e.g., whole-body plethysmography).
- Method:
  - Administer J-104129 or vehicle orally to the rats.



- After a predetermined time, anesthetize the animals.
- Intubate the trachea and connect the animal to a ventilator and a system for measuring airway resistance.
- Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.
- Measure the increase in airway resistance.
- Determine the dose of **J-104129** required to inhibit the ACh-induced bronchoconstriction by 50% (ED50).

### **Development History and Current Status**

The initial discovery and preclinical characterization of **J-104129** were published in 1999. The compound was developed by Banyu Pharmaceutical Co., Ltd., which was later acquired by Merck & Co.[4][5] Despite its promising preclinical profile as a selective M3 antagonist, there is no publicly available information on the progression of **J-104129** into clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for Phase I, II, or III studies. The reasons for the apparent discontinuation of its development are not publicly documented.

# Logical Relationships and Workflows Experimental Workflow for J-104129 Discovery





Click to download full resolution via product page

Caption: A logical workflow of the discovery and preclinical evaluation of **J-104129**.



#### Conclusion

**J-104129** was a promising preclinical candidate for the treatment of obstructive airway diseases, demonstrating high potency and selectivity for the muscarinic M3 receptor. Its discovery highlighted the feasibility of designing selective M3 antagonists with a potentially improved safety profile over non-selective agents. However, the lack of publicly available information on its clinical development suggests that its progression was halted, for reasons that remain undisclosed. This technical guide summarizes the key scientific findings from its discovery and preclinical evaluation, providing a valuable resource for researchers in the field of respiratory drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thebhc.org [thebhc.org]
- 5. pitchbook.com [pitchbook.com]
- To cite this document: BenchChem. [J-104129: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787851#j-104129-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com